molecular formula C11H10O3 B1610933 methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate CAS No. 71005-11-3

methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate

Cat. No.: B1610933
CAS No.: 71005-11-3
M. Wt: 190.19 g/mol
InChI Key: IWXPLHPHGIOZRR-UHFFFAOYSA-N
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Description

Methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate is an organic compound with the molecular formula C11H10O3 It is a derivative of indene, a bicyclic hydrocarbon, and features a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate typically involves organic synthesis reactions. One common method includes the condensation of indene derivatives with appropriate reagents under controlled conditions. For example, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

Uniqueness

Methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate is unique due to its specific structural features, such as the presence of both a ketone and a carboxylate ester group on the indene ring.

Properties

IUPAC Name

methyl 3-oxo-1,2-dihydroindene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-14-11(13)8-4-2-3-7-5-6-9(12)10(7)8/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXPLHPHGIOZRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1C(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575674
Record name Methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71005-11-3
Record name Methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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